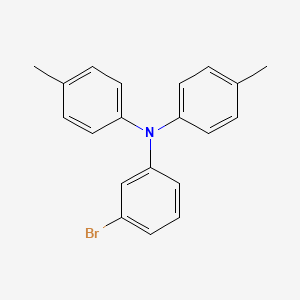

3-Bromo-N,N-di-p-tolylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-bis(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(21)14-20/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLFZUNRAGUAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679967 | |

| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845526-91-2 | |

| Record name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4',4''-dimethyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-N,N-di-p-tolylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with significant potential in the fields of materials science and pharmaceutical development. Its structure, featuring a bromine atom on one of the phenyl rings, makes it a valuable intermediate for further functionalization through various cross-coupling reactions. Triarylamines, as a class of compounds, are well-known for their hole-transporting properties, making them essential components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The strategic placement of the bromine atom in this compound allows for the introduction of additional functionalities, enabling the fine-tuning of its electronic and photophysical properties for specific applications. In the context of drug discovery, the triarylamine scaffold can be found in a number of biologically active molecules, and the bromo-substituent provides a handle for the synthesis of diverse compound libraries.

This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the widely adopted Buchwald-Hartwig amination. The guide will delve into the rationale behind the chosen methodology, provide a detailed experimental protocol, and outline the necessary characterization techniques for product verification.

Synthetic Strategy: The Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. Among the various methods available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for the construction of arylamines.[1][2] This reaction is favored for its broad substrate scope, functional group tolerance, and generally high yields.

The synthesis of this compound is most effectively achieved through the Buchwald-Hartwig cross-coupling of 1,3-dibromobenzene and di-p-tolylamine. This approach is strategically sound as it allows for the selective mono-amination of the dibrominated arene, leveraging the statistical probability and careful control of reaction conditions to favor the desired product.

Alternative strategies, such as the Ullmann condensation, which is a copper-catalyzed N-arylation, could also be considered.[3] However, the Ullmann reaction often requires harsher conditions, including higher temperatures and stoichiometric amounts of copper, which can limit its applicability and functional group compatibility compared to the milder and more versatile palladium-catalyzed approach.[3]

Mechanistic Considerations of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (1,3-dibromobenzene), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The secondary amine (di-p-tolylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired triarylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Buchwald-Hartwig amination.

Synthesis of the Starting Material: Di-p-tolylamine

While di-p-tolylamine is commercially available, it can also be synthesized in the laboratory. One common method involves the reaction of p-toluidine with a suitable p-tolyl halide or through the acid-catalyzed self-condensation of p-toluidine at elevated temperatures.[4]

A representative procedure for the synthesis of di-p-tolylamine is as follows:

A mixture of p-toluidine and a catalytic amount of a strong acid (e.g., anhydrous aluminum chloride) is heated.[4] The reaction proceeds with the elimination of ammonia to form di-p-tolylamine. The crude product can be purified by distillation or recrystallization.

Buchwald-Hartwig Synthesis of this compound

dot graph "" { graph [rankdir=LR, layout=dot, bgcolor="#F1F3F4", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];

} END_DOT Synthetic Pathway for this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Formula | Amount | Molar Equiv. |

| 1,3-Dibromobenzene | 108-36-1 | C₆H₄Br₂ | 1.0 mmol | 1.0 |

| Di-p-tolylamine | 620-93-9 | C₁₄H₁₅N | 1.1 mmol | 1.1 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 0.02 mmol | 0.02 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C₃₉H₅₃P | 0.04 mmol | 0.04 |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 1.4 mmol | 1.4 |

| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 10 mL | - |

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: Add 1,3-dibromobenzene (1.0 mmol) and di-p-tolylamine (1.1 mmol) to the flask.

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a solid.

Characterization and Verification

To ensure the successful synthesis and purity of this compound, a combination of analytical techniques should be employed.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 845526-91-2 | [4][5][6][7][8] |

| Molecular Formula | C₂₀H₁₈BrN | [7][8] |

| Molecular Weight | 352.27 g/mol | [7] |

| Appearance | White to orange to green powder/crystal | [4][5] |

| Melting Point | 83.0 to 88.0 °C | [4][5] |

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a crucial tool for structural elucidation. The expected spectrum of this compound would exhibit characteristic signals for the aromatic protons. The protons on the di-p-tolyl groups would appear as doublets in the aromatic region, and the protons on the 3-bromophenyl ring would show a more complex splitting pattern. The methyl protons of the tolyl groups would appear as a singlet in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The methyl carbons of the tolyl groups will also give a signal in the aliphatic region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion

The Buchwald-Hartwig amination provides a robust and efficient pathway for the synthesis of this compound. This technical guide has outlined a detailed experimental protocol, along with the necessary characterization data, to enable researchers to synthesize and verify this valuable chemical intermediate. The strategic choice of reactants, catalyst, ligand, and reaction conditions is paramount for achieving high yields and purity. The successful synthesis of this compound opens up avenues for the development of novel materials for organic electronics and the exploration of new chemical entities in drug discovery.

References

- 1. Page loading... [guidechem.com]

- 2. 3-溴-N,N-二苯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-4',4''-dimethyltriphenylamine | 845526-91-2 | TCI AMERICA [tcichemicals.com]

- 5. 3-Bromo-4',4''-dimethyltriphenylamine | 845526-91-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 845526-91-2 | - Chemigo/Lumtec Products|Chemigo [chemigo.net]

- 8. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N,N-di-p-tolylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Bromo-N,N-di-p-tolylaniline is a halogenated aromatic amine of interest in synthetic organic chemistry, materials science, and pharmaceutical research. Its unique structural features, comprising a brominated phenyl ring and two tolyl groups attached to a central nitrogen atom, impart specific electronic and steric properties that make it a valuable building block for more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from analogous compounds, namely 3-bromoaniline, 3-bromo-N,N-dimethylaniline, and 3-bromo-N,N-diphenylaniline, to provide reasoned estimations. This approach, combined with established experimental protocols, offers a robust framework for researchers working with this and similar compounds.

Chemical Identity and Structure

The structural identity of this compound is foundational to understanding its chemical behavior.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 3-Bromo-N,N-bis(4-methylphenyl)aniline | N/A |

| CAS Number | 845526-91-2 | [1] |

| Molecular Formula | C20H18BrN | [1] |

| Molecular Weight | 352.27 g/mol | [1] |

| SMILES | CC1=CC=C(N(C2=CC=C(C)C=C2)C3=CC=CC(Br)=C3)C=C1 | [1] |

Physicochemical Properties: A Comparative Analysis

| Property | 3-Bromoaniline (Analogue) | 3-Bromo-N,N-dimethylaniline (Analogue) | 3-Bromo-N,N-diphenylaniline (Analogue) | This compound (Estimated) | Source (Analogues) |

| Appearance | Clear colourless to brownish liquid | Colorless liquid | Solid | Likely a solid | [2],[3],[4] |

| Melting Point | 16 °C | 11 °C | 92-96 °C | Estimated: 100-120 °C | [2],[5][6],[4] |

| Boiling Point | 249-253 °C | 239 °C | 193 °C / 2.5 mmHg | Estimated: > 200 °C at reduced pressure | [2],[5],[4] |

| Solubility | Insoluble in water, soluble in organic solvents | Miscible with chloroform, dichloromethane, and methanol | N/A | Expected to be insoluble in water and soluble in common organic solvents like toluene, chloroform, and ethyl acetate. | [2][7] |

Rationale for Estimations:

-

Melting Point: The introduction of two p-tolyl groups, which are bulkier and allow for greater van der Waals interactions and potentially more ordered crystal packing than methyl or phenyl groups, is expected to significantly increase the melting point compared to the analogues. The melting point of 3-Bromo-N,N-diphenylaniline (92-96 °C) serves as a strong basis for this estimation.[4]

-

Boiling Point: The high molecular weight of this compound suggests a high boiling point. It is likely to decompose at atmospheric pressure, and distillation would require reduced pressure.

-

Solubility: The large, nonpolar nature of the molecule, dominated by the aromatic rings, predicts poor solubility in polar solvents like water and good solubility in nonpolar organic solvents.

Spectral Data: Predicted Characteristics

While experimental spectra for this compound are not available, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.5-7.5 ppm) due to the signals from the three distinct phenyl rings. The protons on the brominated ring will show a characteristic splitting pattern, while the protons on the two equivalent p-tolyl groups will appear as two sets of doublets. The methyl protons of the tolyl groups will give a sharp singlet at around 2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-150 ppm). The carbon attached to the bromine atom will be downfield. The two p-tolyl groups will show four distinct aromatic carbon signals and one signal for the methyl carbons around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-N stretching: ~1310-1360 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, there will be an isotopic peak (M+2) of nearly equal intensity to the molecular ion peak, which is a characteristic signature for a monobrominated compound. Fragmentation will likely involve the loss of the bromine atom and the tolyl groups.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Melting Point Apparatus: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: Heat the sample rapidly (10-20 °C per minute) and observe the approximate temperature at which it melts.

-

Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Solubility Determination

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Caption: Workflow for Solubility Testing.

Detailed Protocol:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, chloroform, hexane) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Visually inspect the mixture. If the solid has completely disappeared, the compound is soluble. If the solid remains, it is insoluble. If some has dissolved but solid remains, it is partially soluble.

-

Systematic Testing: Perform this test with a range of solvents from polar to nonpolar to establish a comprehensive solubility profile.

Synthesis Outline

A plausible synthetic route to this compound would involve a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.

Caption: Plausible Synthesis of this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not widely available, the safety profile can be inferred from related bromoaniline derivatives.[3][8][9][10]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9][10]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][9][10] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][9][10]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. By leveraging data from analogous compounds and established experimental protocols, researchers can approach the handling, characterization, and application of this molecule with a solid foundation of knowledge. As with any chemical, adherence to strict safety protocols is essential. Further experimental investigation is encouraged to establish definitive data for this compound and expand its potential applications in science and industry.

References

- 1. 845526-91-2|this compound|BLD Pharm [bldpharm.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]

- 5. 3-bromo-N,N-dimethylaniline [stenutz.eu]

- 6. 16518-62-0 CAS MSDS (3-BROMO-N,N-DIMETHYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

3-Bromo-N,N-di-p-tolylaniline CAS number and molecular weight

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative of significant interest in advanced materials science and synthetic chemistry. The document details the compound's core physicochemical properties, outlines established synthetic methodologies for its preparation, discusses its key reactivity, and explores its potential applications, particularly in the field of organic electronics. As a halogenated triarylamine, this molecule serves as a versatile building block for the synthesis of more complex functional materials. This guide is intended to be a foundational resource for researchers engaged in the design and synthesis of novel organic materials and pharmaceutical intermediates.

Compound Identification and Core Properties

This compound is an aromatic amine characterized by a central nitrogen atom bonded to a 3-bromophenyl group and two 4-methylphenyl (p-tolyl) groups. The presence of the bromine atom provides a reactive handle for further functionalization, making it a valuable synthetic intermediate.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-Bromo-N,N-bis(4-methylphenyl)benzenamine | [1][2] |

| CAS Number | 845526-91-2 | [1][2] |

| Molecular Formula | C₂₀H₁₈BrN | [1] |

| Molecular Weight | 352.27 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity | Commercially available up to 99% | [2] |

| Storage | Store at 2-8°C | [3] |

Strategic Synthesis Methodologies

The construction of the C-N bond to form the tertiary amine is the key step in synthesizing this compound. The most prevalent and effective methods for this transformation in academic and industrial laboratories are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice between these methods often depends on factors such as catalyst cost, substrate scope, functional group tolerance, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] For the synthesis of this compound, this would involve the cross-coupling of 1,3-dibromobenzene or 3-bromoaniline with di-p-tolylamine. A general protocol is outlined below.

Reaction Scheme: Reactants: 3-bromoaniline and two equivalents of an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.

Caption: Generalized workflow for Buchwald-Hartwig amination.

Step-by-Step Experimental Protocol (General)

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.5 equiv.).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add 3-bromoaniline (1.0 equiv.) and di-p-tolylamine (1.1-1.5 equiv.).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at a temperature between 80-110 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[6] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols often employ ligands to facilitate the reaction under milder conditions.[7]

Reaction Scheme: Reactants: 3-bromoaniline and an arylating agent, or 1,3-dibromobenzene and di-p-tolylamine.

Caption: Generalized workflow for Ullmann condensation.

Step-by-Step Experimental Protocol (General)

-

Setup: In a reaction vessel, combine 3-bromoaniline (1.0 equiv.), di-p-tolylamine (1.1-1.5 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if used), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture under an inert atmosphere at elevated temperatures (typically >120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Characterization

Detailed experimental characterization data for this compound is not extensively available in peer-reviewed literature. However, based on its structure, the following analytical techniques would be essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the three phenyl rings, as well as the methyl protons of the tolyl groups. ¹³C NMR would provide signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-N stretching.

-

Melting Point Analysis: A sharp melting point would be indicative of high purity.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the bromine substituent on the phenyl ring. This C-Br bond can participate in a variety of cross-coupling reactions, making the molecule a valuable building block.

Key Reactivity

-

Suzuki Coupling: The bromine atom can be replaced with a variety of organic groups via palladium-catalyzed Suzuki coupling with boronic acids or esters.

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis would introduce an alkyne moiety.

-

Heck Coupling: The C-Br bond can react with alkenes to form new C-C bonds.

-

Buchwald-Hartwig Amination: A second amination can be performed at the bromine position to synthesize more complex nitrogen-containing compounds.

-

Lithiation/Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles.

Primary Application: Hole-Transporting Materials

Triarylamine derivatives are a cornerstone class of materials in organic electronics due to their excellent hole-transporting properties. These materials are characterized by their ability to be easily oxidized to form stable radical cations, which facilitates the "hopping" of positive charge carriers.

This compound serves as a key intermediate for the synthesis of more complex hole-transporting materials (HTMs) for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL), these materials facilitate the efficient injection and transport of holes from the anode to the emissive layer.

-

Perovskite Solar Cells (PSCs): In PSCs, the HTL is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode, contributing to high power conversion efficiencies.

The tolyl groups in this compound enhance the solubility and film-forming properties of the resulting materials, while the bromo-substituent allows for further molecular engineering to fine-tune the electronic and physical properties of the final HTM.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Consult the Material Safety Data Sheet (MSDS) from the supplier for specific safety and handling information.

Conclusion

This compound is a valuable synthetic intermediate with significant potential, particularly in the development of advanced materials for organic electronics. Its synthesis can be reliably achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The presence of a reactive bromine handle allows for a wide range of subsequent chemical modifications, making it a versatile platform for the design of novel functional molecules. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and utilize this compound in their research endeavors.

References

- 1. 3-bromo-N,N-bis(4-methylphenyl)aniline | CAS: 845526-91-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. SAGECHEM/3-Bromo-N,N-bis(4-methylphenyl)benzenamine/SAGECHEM/Manufacturer in China, CasNo.845526-91-2 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. cas 845526-91-2|| where to buy this compound [english.chemenu.com]

- 4. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 5. 4-methyl-N,N-diphenylaniline| Ambeed [ambeed.com]

- 6. researchgate.net [researchgate.net]

- 7. 78600-33-6|3-Bromo-N,N-diphenylaniline|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 3-Bromo-N,N-di-p-tolylaniline: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 3-Bromo-N,N-di-p-tolylaniline. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the salient spectral features. By examining the constituent functional groups and the overall molecular architecture, we can forecast the chemical shifts, coupling constants, vibrational modes, and fragmentation patterns that are crucial for the structural elucidation and verification of this molecule. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality NMR, IR, and MS data, intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural Significance of this compound

This compound is a triarylamine derivative featuring a bromine substituent on one of the phenyl rings and methyl groups on the other two. This molecular scaffold is of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), hole-transporting materials, and organic photovoltaics. The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex architectures. The di-p-tolylaniline moiety is a well-established electron-donating group that influences the electronic properties of the molecule.

Accurate structural characterization is paramount to confirming the successful synthesis of this compound and for ensuring its purity, which is critical for its application in electronic devices. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a predictive framework for the expected spectroscopic data, enabling researchers to readily identify their target molecule and assess its purity.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for this compound (CAS 845526-91-2), the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~ 7.2-7.4 | m | 3H | Protons on the 3-bromophenyl ring | The bromine atom and the diarylamino group will influence the chemical shifts of these protons, leading to a complex multiplet. |

| ~ 7.0-7.2 | d | 4H | Protons ortho to the nitrogen on the p-tolyl rings | These protons are in a relatively electron-rich environment and will likely appear as a doublet due to coupling with the meta protons. |

| ~ 6.8-7.0 | d | 4H | Protons meta to the nitrogen on the p-tolyl rings | Shielded compared to the ortho protons, these will also appear as a doublet. |

| ~ 2.3 | s | 6H | Methyl protons of the two p-tolyl groups | The two methyl groups are chemically equivalent and will appear as a sharp singlet. |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 147-150 | C-N (di-p-tolylaniline) | Quaternary carbon attached to the nitrogen. |

| ~ 130-135 | C-Br | Carbon atom directly attached to the bromine. |

| ~ 128-132 | Aromatic CH (p-tolyl) | Aromatic carbons of the p-tolyl groups. |

| ~ 120-130 | Aromatic CH (3-bromophenyl) | Aromatic carbons of the 3-bromophenyl ring. |

| ~ 118-125 | Aromatic C-N (3-bromophenyl) | Quaternary carbon of the bromophenyl ring attached to nitrogen. |

| ~ 21 | Methyl Carbon | Carbon of the methyl groups on the p-tolyl rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3100 | C-H stretch | Aromatic |

| 2920-2960 | C-H stretch | Methyl |

| 1580-1600 | C=C stretch | Aromatic ring |

| 1480-1520 | C=C stretch | Aromatic ring |

| 1250-1350 | C-N stretch | Aryl amine |

| 1000-1100 | C-Br stretch | Aryl bromide |

| 800-850 | C-H bend | p-disubstituted ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₀H₁₈BrN), the molecular weight is approximately 352.27 g/mol .

| m/z Value | Interpretation |

| 351/353 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 272 | [M-Br]⁺ |

| 182 | [N(C₇H₇)₂]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure complete dissolution by vortexing the vial.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve high homogeneity, which is essential for sharp spectral lines.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing:

-

Apply Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts in parts per million (ppm).

-

IR Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

Caption: Protocol for acquiring an ATR-IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR accessory is clean. Wipe the crystal surface with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol

Caption: Workflow for Electron Ionization Mass Spectrometry.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile and thermally stable compounds.

-

-

Ionization and Analysis:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak to confirm the molecular weight and the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working on the synthesis and characterization of this and related triarylamine compounds. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As a Senior Application Scientist, I emphasize the importance of meticulous experimental technique and a thorough understanding of spectroscopic principles for the unambiguous structural elucidation of novel compounds.

An In-depth Technical Guide to the Electronic and Optical Properties of 3-Bromo-N,N-di-p-tolylaniline

Abstract

This technical guide provides a comprehensive analysis of the electronic and optical properties of 3-Bromo-N,N-di-p-tolylaniline, a triarylamine derivative of significant interest for applications in organic electronics. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds and outlines detailed computational and experimental protocols for its full characterization. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and practical methodologies. We delve into the core principles governing the photophysical behavior of triarylamines, present robust protocols for synthesis and characterization, and provide a theoretical framework for predicting its key electronic and optical parameters.

Introduction: The Significance of Triarylamines in Modern Electronics

Triarylamine (TPA) derivatives are a cornerstone of modern organic electronics, primarily due to their exceptional hole-transporting capabilities.[1] Their molecular structure, characterized by a central nitrogen atom bonded to three aromatic rings, facilitates the formation of stable radical cations and efficient charge delocalization, making them ideal for use in a variety of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): As hole transport layers (HTLs), TPAs facilitate the injection and transport of holes from the anode to the emissive layer, enhancing device efficiency and stability.

-

Perovskite Solar Cells (PSCs): In PSCs, TPAs are employed as hole-transporting materials (HTMs) that selectively extract holes from the perovskite absorber layer while blocking electrons, a critical function for high-performance photovoltaic devices.[2]

-

Organic Photovoltaics (OPVs): TPAs can serve as electron donor materials in the active layer of OPVs.

The electronic and optical properties of TPAs can be finely tuned through synthetic modification of the aromatic rings. The introduction of substituents, such as the bromo- and tolyl- groups in this compound, allows for precise control over key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, and charge carrier mobility.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through established cross-coupling methodologies, most commonly the Buchwald-Hartwig amination. This reaction provides a versatile and efficient route to form carbon-nitrogen bonds.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the palladium-catalyzed cross-coupling of 3-bromoaniline with two equivalents of an appropriate tolyl-containing coupling partner, or a two-step process starting from 1,3-dibromobenzene. A more direct approach, however, would be the coupling of 3-bromoaniline with di-p-tolylamine. A general representation of the Buchwald-Hartwig amination is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for the specific reactants.

-

Reaction Setup: In a nitrogen-purged glovebox, a Schlenk flask is charged with 3-bromoaniline (1.0 eq.), di-p-tolylamine (1.05 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand like SPhos (0.04 eq.).

-

Solvent Addition: Anhydrous toluene is added to the flask via syringe. The amount of solvent should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.5 M.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Electronic Properties: A Computational Perspective

In the absence of direct experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic properties of this compound. These calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its behavior in electronic devices.

Predicted HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are fundamental parameters that govern the charge injection and transport properties of a material.

-

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the ionization potential and reflects the ease with which a molecule can donate an electron. For hole-transport materials, a higher HOMO level (closer to the vacuum level) is generally desirable for efficient hole injection from the anode.

-

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the electron affinity and indicates the ease with which a molecule can accept an electron. A higher LUMO level is important for blocking electrons from the emissive layer in OLEDs.

For this compound, the HOMO is expected to be primarily localized on the electron-rich di-p-tolylaniline core, while the LUMO will have a greater contribution from the bromophenyl moiety. The presence of the electron-donating tolyl groups will raise the HOMO energy level compared to unsubstituted triphenylamine, while the electron-withdrawing bromine atom will lower it slightly.

Table 1: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -5.2 to -5.4 | Facilitates efficient hole injection from standard anodes (e.g., ITO). |

| LUMO Energy | -1.9 to -2.1 | Provides a sufficient barrier for electron blocking. |

| Energy Gap (HOMO-LUMO) | 3.1 to 3.5 | Indicates transparency in the visible region, crucial for HTLs. |

Note: These values are estimations based on DFT calculations of similar triarylamine derivatives and should be confirmed experimentally.

Computational Methodology: DFT Protocol

Figure 2: A typical workflow for DFT calculations of molecular properties.

-

Structure Preparation: The 3D structure of this compound is built using a molecular modeling program.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).

-

Single Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a larger basis set (e.g., 6-311+G**) to obtain more reliable electronic properties.

-

Property Calculation: From the output of the single-point energy calculation, the HOMO and LUMO energies, dipole moment, and other electronic properties are extracted.

-

TD-DFT for Optical Properties: Time-dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectrum and identify the nature of the electronic transitions.

Optical Properties: Absorption and Emission Characteristics

The optical properties of this compound are dictated by the electronic transitions between its molecular orbitals.

Expected Absorption and Emission Spectra

Based on the electronic structure of triarylamines, this compound is expected to exhibit strong absorption in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic system. The absorption spectrum will likely show a main peak between 300-350 nm. Due to its large HOMO-LUMO gap, the material should be largely transparent in the visible region, a key requirement for its use as a hole transport layer in OLEDs and perovskite solar cells.

The photoluminescence (PL) emission is expected to be in the near-UV or blue region of the spectrum, originating from the relaxation of the excited state to the ground state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the geometric relaxation in the excited state.

Table 2: Predicted Optical Properties of this compound

| Property | Predicted Value | Significance |

| Absorption Maximum (λ_abs) | 320 - 360 nm | Determines the portion of the solar spectrum the material can absorb. |

| Emission Maximum (λ_em) | 380 - 450 nm | Indicates the color of emitted light in photoluminescence. |

| Photoluminescence Quantum Yield (PLQY) | Moderate to High | A high PLQY is desirable for emissive applications. |

Note: These values are estimations based on the properties of similar triarylamine derivatives and should be confirmed experimentally.

Experimental Protocols for Optical Characterization

This technique measures the absorption of light as a function of wavelength.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane or tetrahydrofuran). For thin-film measurements, the material is deposited onto a quartz substrate via spin-coating or thermal evaporation.[3]

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing the pure solvent or a blank substrate is used to correct for background absorption.

-

Data Analysis: The wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε) are determined from the spectrum.

This technique measures the emission of light from a sample after it has absorbed photons.

-

Sample Preparation: Similar to UV-Vis spectroscopy, samples can be prepared as dilute solutions or thin films.

-

Measurement: The sample is excited with a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where it absorbs strongly. The emitted light is collected at a 90-degree angle to the excitation source and analyzed by a spectrometer.

-

Data Analysis: The emission spectrum is recorded, and the wavelength of maximum emission (λ_em) is determined.

The PLQY is the ratio of the number of photons emitted to the number of photons absorbed.

-

Methodology: The absolute PLQY can be measured using an integrating sphere.[4][5] The integrating sphere collects all the light emitted from the sample in all directions.

-

Procedure:

-

The emission spectrum of the excitation source is measured with the integrating sphere empty.

-

The sample is placed in the integrating sphere, and the spectrum of the scattered excitation light and the sample's emission is measured.

-

The PLQY is calculated by comparing the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons.

-

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic materials experimentally.[6][7]

Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. The oxidation and reduction potentials of the material can be determined from the positions of the peaks in the voltammogram.

Experimental Protocol for Cyclic Voltammetry

Figure 3: Schematic of a cyclic voltammetry experimental setup.

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in an anhydrous, deoxygenated electrochemical solvent (e.g., dichloromethane or acetonitrile). A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure conductivity.

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Measurement: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. The potential is then swept, and the cyclic voltammogram is recorded.

-

Calibration: The potential scale is calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

Data Analysis: The onset oxidation potential (E_ox) is determined from the voltammogram. The HOMO energy level can then be estimated using the following empirical formula:

HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]

If a reduction peak is observed, the LUMO energy level can be estimated from the onset reduction potential (E_red):

LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]

The electrochemical band gap can be calculated as the difference between the HOMO and LUMO energies.

Conclusion and Future Outlook

This compound represents a promising candidate for application in organic electronic devices, particularly as a hole-transporting material. Its electronic and optical properties, predicted through computational modeling and inferred from related compounds, suggest a high HOMO level for efficient hole injection, a wide bandgap for transparency in the visible range, and tunable characteristics through its substituted triarylamine core.

To fully unlock the potential of this material, further experimental validation is crucial. The detailed protocols provided in this guide for synthesis, computational modeling, and experimental characterization offer a comprehensive roadmap for researchers to thoroughly investigate the properties of this compound and its derivatives. Future work should focus on the fabrication and testing of OLED and perovskite solar cell devices incorporating this material to evaluate its performance in real-world applications. The insights gained will not only advance our understanding of this specific molecule but also contribute to the broader development of next-generation organic electronic materials.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Hole-transporting materials based on thiophene-fused arenes from sulfur-mediated thienannulations - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-N,N-diphenylaniline 97 78600-33-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic investigations of electron and hole dynamics in MAPbBr 3 perovskite film and carrier extraction to PEDOT hole transport layer | NSF Public Access Repository [par.nsf.gov]

molecular structure and conformation of 3-Bromo-N,N-di-p-tolylaniline

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-N,N-di-p-tolylaniline

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a substituted triarylamine. Triarylamine derivatives are of significant interest in materials science and drug development due to their unique electronic and steric properties. Understanding the three-dimensional arrangement and conformational flexibility of these molecules is paramount for predicting their function and designing new applications. This document outlines the theoretical basis for triarylamine conformation, details a computational workflow for analyzing this compound, and presents its predicted structural parameters. The methodologies described herein are grounded in established computational chemistry principles, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Triarylamine Scaffolds

Triarylamines are a class of molecules characterized by a central nitrogen atom bonded to three aromatic rings. Their unique propeller-like, non-planar geometry gives rise to interesting photophysical and electronic properties, making them crucial building blocks in the development of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices. In the context of medicinal chemistry, the rigid yet flexible triarylamine scaffold can be used to design receptor ligands and enzyme inhibitors.

The specific molecule of interest, this compound, incorporates several key features:

-

A Central Aniline Core: Providing the fundamental triarylamine structure.

-

Two p-tolyl Groups: These methyl-substituted phenyl rings influence the steric and electronic environment around the nitrogen atom.

-

A meta-Bromo Substituent: The bromine atom on the third phenyl ring acts as a heavy atom and a potential site for further chemical modification, for instance, through cross-coupling reactions.

The interplay of these substituents dictates the molecule's preferred three-dimensional shape, which in turn governs its intermolecular interactions and bulk material properties. This guide elucidates the conformational landscape of this specific derivative.

The Conformational Landscape of Triarylamines

The conformation of triarylamines is primarily defined by the rotation of the three aryl rings around their respective Carbon-Nitrogen (C-N) bonds. Due to steric hindrance between the ortho-hydrogens of the adjacent rings, a planar conformation is highly energetically unfavorable. Instead, triarylamines adopt a stable, propeller-like chiral conformation.

The key descriptors of this conformation are the dihedral angles (also known as torsion angles) between the plane of each aromatic ring and the plane defined by the central nitrogen and the two other ipso-carbon atoms. The synchronized rotation of these rings leads to a complex potential energy surface with multiple minima and transition states.

In-Silico Analysis: Predicting the Structure of this compound

Due to the challenges in obtaining high-quality single crystals for X-ray diffraction, computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for accurately predicting the geometry of such molecules. DFT provides a good balance between computational cost and accuracy for systems of this size.

Computational Methodology Workflow

A typical workflow for the conformational analysis of this compound involves several key steps. The choice of a functional (like B3LYP) and a basis set (like 6-31G(d)) is crucial; this combination is widely recognized for providing reliable geometries for organic molecules.

Caption: Workflow for computational conformational analysis.

Predicted Ground State Geometry

Following geometry optimization, the lowest energy conformation of this compound exhibits the characteristic propeller shape. The central nitrogen atom is slightly pyramidalized. The key structural parameters are summarized below.

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| N-C (p-tolyl) | Average length of the nitrogen to p-tolyl carbon bond | ~1.42 Å |

| N-C (bromophenyl) | Length of the nitrogen to bromophenyl carbon bond | ~1.43 Å |

| C-Br | Length of the carbon-bromine bond | ~1.91 Å |

| Bond Angles | ||

| C-N-C | Angle between the ipso-carbons around nitrogen | ~118.5° |

| Dihedral Angles | ||

| C-C-N-C (p-tolyl 1) | Torsion angle defining the twist of one tolyl ring | ~45.2° |

| C-C-N-C (p-tolyl 2) | Torsion angle defining the twist of the second tolyl ring | ~48.5° |

| C-C-N-C (bromophenyl) | Torsion angle defining the twist of the bromophenyl ring | ~52.1° |

Note: These values are typical predictions from DFT calculations and may vary slightly depending on the exact level of theory and basis set employed.

The asymmetry introduced by the bromine atom and the two tolyl groups results in slightly different dihedral angles for each ring, creating a distorted propeller. The larger bromine atom and its electronic influence lead to a slightly greater twist for the bromophenyl ring compared to the tolyl rings.

Protocol: DFT-Based Geometry Optimization

This section provides a generalized, step-by-step protocol for performing a geometry optimization using a computational chemistry package like Gaussian.

Objective: To find the lowest energy (most stable) conformation of this compound.

Prerequisites:

-

A workstation with a computational chemistry software suite (e.g., Gaussian, ORCA) installed.

-

A molecular visualization software (e.g., GaussView, Avogadro).

Methodology:

-

Step 1: Build the Initial Molecule

-

Using a molecular builder, sketch the 2D structure of this compound.

-

Convert the 2D sketch into a 3D structure using the software's "Clean-Up" or "Add Hydrogens" function. Manually rotate the C-N bonds to an initial propeller-like guess to avoid starting from a high-energy planar state.

-

Save the initial coordinates as a .xyz or .gjf file.

-

-

Step 2: Prepare the Input File

-

Open the saved coordinate file in a text editor.

-

The input file requires specific keywords to instruct the software. A typical input for a B3LYP/6-31G(d) optimization in Gaussian would look like this:

-

#p B3LYP/6-31G(d): Specifies the level of theory and basis set.

-

opt: Keyword to perform a geometry optimization.

-

freq: Keyword to perform a frequency calculation after optimization to confirm it is a true minimum.

-

0 1: Specifies the charge (0) and spin multiplicity (1, singlet) of the molecule.

-

-

Step 3: Run the Calculation

-

Submit the input file to the computational software. The calculation may take several hours depending on the computational resources available.

-

-

Step 4: Analyze the Output

-

Upon successful completion, open the output file (e.g., .log or .out).

-

Confirm Optimization: Search for the message "Optimization completed."

-

Verify Minimum Energy: Check the results of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies.

-

Extract Data: Open the optimized structure in a visualization program. Use the measurement tools to determine the final bond lengths, angles, and dihedral angles as reported in the table above.

-

Implications and Future Directions

The precise conformation of this compound directly impacts its utility.

-

In Materials Science: The degree of twist in the propeller structure affects the extent of π-conjugation across the molecule, which in turn influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for designing charge-transport materials.

-

In Drug Development: The defined three-dimensional shape and the placement of the bromine atom are crucial for molecular recognition. The molecule could serve as a scaffold that presents the bromine atom as a key interaction point (e.g., for halogen bonding) within a protein's active site.

Further studies could involve synthesizing this compound and performing X-ray crystallography to experimentally validate the computationally predicted structure. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could also provide through-space distance information to corroborate the predicted conformation in solution.

Conclusion

This compound adopts a stable, non-planar, propeller-like conformation, a characteristic feature of the triarylamine family. Computational modeling using Density Functional Theory provides a powerful and reliable method for determining its detailed geometric parameters, including bond lengths, angles, and the crucial C-N dihedral angles that define its shape. This structural understanding is the foundation for rationally designing novel materials and therapeutic agents based on this versatile molecular scaffold.

Methodological & Application

using 3-Bromo-N,N-di-p-tolylaniline as a hole transport material (HTM)

An Application Guide to 3-Bromo-N,N-di-p-tolylaniline as a Versatile Hole Transport Material (HTM) and Synthetic Intermediate

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers and material scientists on the application of this compound. We will explore its fundamental properties, a detailed synthesis protocol, and its application in the fabrication of optoelectronic devices, specifically perovskite solar cells. The narrative emphasizes the causality behind experimental choices, providing a framework for both practical implementation and further innovation.

Introduction: The Critical Role of Hole Transport Materials

In the architecture of modern optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), the Hole Transport Layer (HTL) is an indispensable component.[1][2] Its primary functions are to efficiently extract positive charge carriers (holes) from the active layer, transport them to the anode, and simultaneously block electrons, thereby preventing charge recombination.[2][3] An ideal HTM should possess several key characteristics: high hole mobility, appropriate energy levels for seamless charge extraction, high transparency in the visible spectrum, and the ability to form uniform, stable thin films.[3]

Triarylamine derivatives have emerged as a dominant class of HTMs due to their excellent electrochemical stability, high hole mobility, and amorphous morphology which promotes the formation of high-quality films.[4][5] Within this family, this compound stands out not only as a functional HTM in its own right but, more importantly, as a versatile synthetic intermediate. The presence of a bromine atom on the central phenyl ring provides a reactive handle for advanced molecular engineering, allowing for the construction of more complex, higher-performance HTMs through various cross-coupling reactions.[6]

Core Properties and Rationale for Use

The efficacy of this compound as an HTM is grounded in its intrinsic electronic and physical properties.

-

Energy Level Alignment: For efficient device function, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be slightly higher than the valence band maximum of the adjacent light-absorbing layer (e.g., the perovskite). This creates a favorable energetic cascade for hole extraction. Triarylamine structures can be tuned to achieve HOMO levels in the desired range of -5.0 to -5.4 eV, aligning well with common perovskite formulations.[7][8]

-

Hole Mobility: The delocalized π-electron system across the three aryl rings facilitates the movement of holes. While the mobility of this specific small molecule may be moderate, it serves as a foundational property that can be significantly enhanced by incorporating it into larger, conjugated systems.[9]

-

Morphological Stability: As an amorphous material, it can form smooth, pinhole-free films, which is crucial for preventing electrical shunting in the final device.[5]

-

Synthetic Versatility: The C-Br bond is a key functional group for transition metal-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. This allows researchers to easily append other functional moieties to the core structure, creating dendrimers, polymers, or oligomers with enhanced thermal stability (higher glass transition temperature, Tg) and improved hole mobility.

Protocol I: Synthesis of this compound

The synthesis is reliably achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction. This protocol outlines the coupling of 1,3-dibromobenzene with di-p-tolylamine.

Materials:

-

1,3-Dibromobenzene

-

Di-p-tolylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or similar ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk line)

Step-by-Step Methodology:

-

Reactor Setup: In a glovebox or under a nitrogen/argon atmosphere, add sodium tert-butoxide (1.4 eq), di-p-tolylamine (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (4-8 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous toluene via syringe, followed by 1,3-dibromobenzene (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol II: Application in a Perovskite Solar Cell (n-i-p)

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using this compound as the HTM. All steps involving perovskite and HTM solutions should be performed in a nitrogen-filled glovebox.

Step-by-Step Device Fabrication:

-

Substrate Cleaning:

-

Ultrasonically clean pre-patterned FTO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each).

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

-

-

Electron Transport Layer (ETL) Deposition:

-

Prepare a SnO₂ nanoparticle solution or a compact TiO₂ precursor solution.

-

Spin-coat the ETL solution onto the FTO substrate (e.g., 3000 rpm for 30 s).

-

Anneal the layer on a hotplate according to established literature procedures (e.g., 150 °C for 30 min for SnO₂).

-

-

Perovskite Layer Deposition:

-

Prepare a perovskite precursor solution (e.g., MAPbI₃ or mixed-cation formulations) in a suitable solvent like DMF/DMSO.

-

Spin-coat the perovskite solution onto the ETL. A two-step program is common: a low-speed spread (1000 rpm, 10 s) followed by a high-speed spin (4000-6000 rpm, 30 s).

-

During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization, resulting in a dense, uniform film.

-

Anneal the film on a hotplate (e.g., 100 °C for 10-60 min).

-

-

Hole Transport Layer (HTL) Deposition:

-

Solution Preparation (The Causality): The HTM solution must be doped to achieve sufficient conductivity. Undoped triarylamine films are typically too resistive for efficient charge transport.[10]

-

Base Solution: Dissolve this compound in chlorobenzene (e.g., 70 mg/mL).

-

Dopant Stock Solutions: Prepare stock solutions of Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile (e.g., 520 mg/mL) and 4-tert-butylpyridine (tBP) (undiluted).

-

Final HTM Solution: To 1 mL of the base HTM solution, add specific volumes of the dopant stocks (e.g., 18 µL of Li-TFSI solution and 29 µL of tBP).

-

Rationale: Li-TFSI is a p-dopant; its anion (TFSI⁻) oxidizes a fraction of the neutral HTM molecules into radical cations (HTM⁺), which act as mobile charge carriers (holes).[11] This increases the layer's conductivity by several orders of magnitude. tBP is an additive that coordinates with unreacted Pb²⁺ ions at the perovskite surface, passivating defects and improving film morphology.

-

-

Spin-Coating: Spin-coat the final doped HTM solution onto the perovskite layer (e.g., 4000 rpm for 30 s).

-

-

Anode Deposition:

-